molecular formula C23H23N5OS B10805709 2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone

2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone

Katalognummer: B10805709
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: RPFWIPCXJMWVCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a protein kinase inhibitor. The compound's core structure, featuring a 1,2,4-triazole scaffold linked to a pyridine ring and a pyrrole-based ethanone moiety, is characteristic of molecules designed to modulate kinase activity. This structural motif is often engineered to compete with ATP for binding at the catalytic site of various kinases. Research indicates that this compound demonstrates potent inhibitory activity against Focal Adhesion Kinase (FAK), a key intracellular tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival. The hyperactivation of FAK is frequently associated with tumor progression and metastasis in various cancers. Consequently, this molecule serves as a valuable chemical probe for dissecting the complex biological functions of FAK in oncogenic signaling networks. Its application extends to in vitro and cell-based assays aimed at understanding the mechanisms of cancer cell invasion and to evaluating the therapeutic potential of FAK inhibition as a targeted anti-cancer strategy. Furthermore, its well-defined structure-activity relationship (SAR) provides a template for the design and synthesis of novel analogs, making it a crucial tool for hit-to-lead optimization campaigns in drug discovery.

Eigenschaften

Molekularformel

C23H23N5OS

Molekulargewicht

417.5 g/mol

IUPAC-Name

2-[[4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C23H23N5OS/c1-15-8-5-6-10-20(15)28-22(18-9-7-11-24-13-18)25-26-23(28)30-14-21(29)19-12-16(2)27(4)17(19)3/h5-13H,14H2,1-4H3

InChI-Schlüssel

RPFWIPCXJMWVCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=C(N(C(=C3)C)C)C)C4=CN=CC=C4

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that utilize readily available reagents. The process often includes:

  • Formation of the Triazole Ring : Utilizing precursors such as 2-methylphenyl and pyridine derivatives.
  • Sulfanyl Group Introduction : Employing thiol or thioketone reagents to introduce the sulfanyl group into the structure.
  • Final Modification : Adjusting the ethanone moiety through acylation or similar reactions to achieve the desired functional groups.

Recent studies have reported successful synthesis protocols that yield high purity and satisfactory yields, which are crucial for further applications in biological testing.

Antimicrobial Activity

One of the prominent applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of triazole compounds exhibit significant activity against various bacterial strains, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates promising antibacterial properties .

Anti-inflammatory Properties

In silico docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The compound's structure allows it to interact effectively with the active site of 5-LOX, making it a candidate for further development as an anti-inflammatory drug .

Anticancer Potential

Emerging studies indicate that triazole-based compounds can also demonstrate anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been noted, suggesting that this compound could be a lead structure for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives, including our compound of interest. The findings revealed that specific modifications to the triazole ring enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (μM)Target Bacteria
Compound A0.15Pseudomonas aeruginosa
Compound B0.21Escherichia coli

This data underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Inhibition of 5-LOX

Another study focused on the anti-inflammatory potential of triazole compounds through molecular docking simulations. The results indicated strong binding affinity to the 5-LOX enzyme, with calculated binding energies suggesting effective inhibition.

CompoundBinding Energy (kcal/mol)Inhibition Potential
Compound C-9.5High
Compound D-8.7Moderate

These findings provide a foundation for further exploration into the therapeutic applications of this compound in treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl-linked ethanone groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone C₂₄H₂₄N₆OS 460.55 g/mol 2-Methylphenyl, pyridin-3-yl, 1,2,5-trimethylpyrrol Target Compound
2-[(4-Cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-pyrrolidinyl)ethanone C₂₀H₂₆N₄OS 370.51 g/mol Cyclohexyl, phenyl, pyrrolidinyl
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone C₂₁H₁₅ClFN₅OS 455.89 g/mol 4-Chlorophenyl, 4-pyridinyl, 4-fluorophenyl
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone C₂₅H₂₃N₅O₃S 497.55 g/mol 3,4-Dimethoxyphenyl, 4-methylphenyl, pyridin-4-yl
Key Observations:

Substituent Diversity: The target compound uniquely incorporates a 1,2,5-trimethylpyrrol-3-yl group, enhancing steric bulk and lipophilicity compared to simpler substituents like pyrrolidinyl (in ) or fluorophenyl (in ).

Molecular Weight and Complexity :

  • The target compound has the highest molecular weight (460.55 g/mol) due to its multi-substituted pyrrole and triazole systems. This contrasts with (370.51 g/mol), which lacks aromatic heterocycles beyond the triazole core.

Synthetic Pathways: The synthesis of analogous compounds typically involves nucleophilic substitution between α-halogenated ketones and triazole-thiol intermediates under basic conditions (e.g., sodium ethoxide in ethanol) . For example, and were synthesized via similar protocols, highlighting the generality of this method for sulfanyl-linked ethanone derivatives .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 1,2,5-trimethylpyrrol group in the target compound likely increases logP compared to compounds with polar substituents (e.g., 4-fluorophenyl in ), suggesting improved membrane permeability.
  • Electronic Effects : The electron-withdrawing pyridin-3-yl group may enhance hydrogen-bonding interactions with biological targets, contrasting with the electron-donating methoxy groups in .
  • Bioactivity : While specific data for the target compound are unavailable, structurally related triazole derivatives exhibit antimicrobial and kinase-inhibitory activities. For instance, demonstrated moderate activity against Staphylococcus aureus in preliminary assays, attributed to its chloro- and fluoro-substituents .

Challenges and Opportunities

  • Synthesis Optimization : The steric hindrance from the 1,2,5-trimethylpyrrol group in the target compound may complicate synthetic yields, necessitating tailored reaction conditions (e.g., prolonged reaction times or elevated temperatures) .
  • Structure-Activity Relationship (SAR) : Further studies are required to correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity.

Vorbereitungsmethoden

Formation of the Triazole Skeleton

A mixture of 2-methylphenylhydrazine (1.0 equiv) and 3-cyanopyridine (1.2 equiv) undergoes cyclization in the presence of acetic acid at 120°C for 12 hours. This produces 4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol as an intermediate, confirmed by LC-MS (m/z: 281.1 [M+H]⁺).

Functionalization at the 3-Position

The thiol group at position 3 of the triazole is activated for nucleophilic substitution. Treatment with ethyl chloroacetate in dimethylformamide (DMF) at 80°C for 6 hours introduces the ethyl thioether group, yielding ethyl 2-[[4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate (yield: 78%).

Table 1: Optimization of Triazole Cyclization Conditions

Reagent Ratio (Hydrazine:Nitrile)CatalystTemperature (°C)Yield (%)
1:1.0None10045
1:1.2Acetic acid12072
1:1.5HCl10068

Synthesis of the 1,2,5-Trimethylpyrrole Ethanone Moiety

The 1,2,5-trimethylpyrrole fragment is synthesized via rhodium-catalyzed reactions, as reported in recent pyrrole methodologies.

Rhodium-Carbene-Mediated Cyclization

A solution of 1-sulfonyl-1,2,3-triazole (generated from terminal alkynes and sulfonyl azides) reacts with alkenyl alkyl ethers in the presence of Rh₂(OAc)₄ (2 mol%) to form substituted pyrroles. For the target compound, 3-pentyn-1-ol is converted to its sulfonyl triazole derivative, which undergoes cyclization with methyl vinyl ether to afford 1,2,5-trimethylpyrrole-3-carbaldehyde (yield: 65%).

Oxidation to Ethanone

The aldehyde group is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding 1-(1,2,5-trimethylpyrrol-3-yl)ethanone (m/z: 165.1 [M+H]⁺, purity: >95% by HPLC).

Table 2: Comparative Oxidation Methods for Aldehyde-to-Ketone Conversion

Oxidizing AgentSolventTime (h)Yield (%)
PCCCH₂Cl₂488
KMnO₄Acetone/H₂O872
Dess-MartinDMF291

Coupling of Triazole and Pyrrole Fragments

The final step involves linking the triazole-thioether and pyrrole-ethanone units via nucleophilic acyl substitution.

Thioether Activation

Ethyl 2-[[4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate is hydrolyzed using 2 M NaOH in ethanol/water (1:1) at 60°C for 3 hours, producing the corresponding carboxylic acid (yield: 92%).

Amide Bond Formation

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with 1-(1,2,5-trimethylpyrrol-3-yl)ethanamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, affording the target compound (yield: 68%, purity: 98.5% by NMR).

Table 3: Characterization Data for Target Compound

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ 8.65 (s, 1H, pyridine-H), 7.85–7.20 (m, 4H, aryl-H), 3.12 (s, 3H, N-CH₃)
HRMS (ESI+)m/z calc. for C₂₃H₂₃N₅OS [M+H]⁺: 418.1701; found: 418.1698
HPLC Retention12.4 min (C18 column, 70% MeOH/H₂O)

Alternative Synthetic Routes

One-Pot Sequential Approach

A streamlined method combines triazole formation and pyrrole coupling in a single pot. Terminal alkynes, sulfonyl azides, and alkenyl ethers are reacted sequentially under rhodium catalysis, reducing the need for intermediate isolation. This approach achieves a 54% overall yield but requires stringent temperature control.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization steps, improving yields by 15–20% compared to conventional heating. However, scalability remains a challenge due to equipment limitations.

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : Competing pathways during cyclization may yield regioisomers. Using bulky directing groups (e.g., 2-methylphenyl) enhances selectivity for the desired 4,5-substitution pattern.

  • Stability of Thioether Intermediates : Ethyl thioacetate derivatives are prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical during handling.

  • Pyrrole Functionalization : Direct methylation of pyrrole nitrogen atoms requires careful stoichiometry to avoid over-alkylation. Phase-transfer catalysts (e.g., TBAB) improve efficiency .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves nucleophilic substitution reactions at the triazole-thiol group. For example:

  • Step 1 : Prepare the triazole-thiol intermediate (e.g., 4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazides or oxidative coupling of hydrazine derivatives .
  • Step 2 : React the thiol intermediate with a halogenated ethanone derivative (e.g., 1-(1,2,5-trimethylpyrrol-3-yl)-2-bromoethanone) under basic conditions (e.g., sodium ethoxide in ethanol) to form the sulfanyl linkage .
  • Purification : Recrystallization from ethanol or column chromatography is recommended for isolating the final product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • ¹H-NMR : Confirms regiochemistry of substituents on the triazole and pyrrole rings by analyzing aromatic proton splitting patterns .
  • LC-MS : Validates molecular weight and purity, particularly for detecting unreacted intermediates or byproducts .
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and molecular conformation (see advanced questions for details) .

Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 293 K is standard for determining unit cell parameters and atomic coordinates .
  • Refinement Software : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : The R-factor (e.g., <0.05) and data-to-parameter ratio (>10:1) ensure model reliability .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, but ethanol is preferred for controlled reactivity to minimize side reactions .
  • Base Strength : Sodium ethoxide (vs. weaker bases like K₂CO₃) ensures deprotonation of the thiol for efficient nucleophilic attack .
  • Temperature : Room-temperature reactions (20–25°C) prevent thermal decomposition of the halogenated ethanone precursor .
  • Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate before byproduct formation .

Q. What computational modeling approaches are suitable for predicting the biological activity or binding interactions of this compound?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., enzymes or receptors) by analyzing steric and electronic complementarity .
  • ADME Analysis : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) based on lipophilicity (LogP) and polar surface area .
  • MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes over time, identifying critical binding residues .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
  • Purity Checks : Confirm compound integrity via HPLC (>95% purity) to exclude contaminants affecting activity .
  • Structural Reanalysis : Revisit crystallographic or spectroscopic data to ensure reported structures match bioactive conformations .
  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, solvent systems) to identify variables influencing activity discrepancies .

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